- Pyrrolo-[2,1-f] [1,2,4] triazine nuclear parent compound useful in treatment of arthritis or leukemia and its preparation, China, , ,

Cas no 918538-05-3 (2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine)

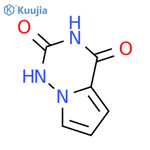

![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine structure](https://es.kuujia.com/scimg/cas/918538-05-3x500.png)

918538-05-3 structure

Nombre del producto:2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine

Número CAS:918538-05-3

MF:C6H3Cl2N3

Megavatios:188.014118432999

MDL:MFCD11044885

CID:69510

PubChem ID:15950315

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine Propiedades químicas y físicas

Nombre e identificación

-

- 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine

- 2,4-Dichloropyrrolo[1,2-f][1,2,4]triazine

- 2,4-Dichloro-pyrrolo[2,1-f][1,2,4]triazine

- PYRROLO[2,1-F][1,2,4]TRIAZINE, 2,4-DICHLORO-

- 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine (ACI)

- 918538-05-3

- GS-4057

- DTXSID10580282

- BSZGZNRUUJXKKQ-UHFFFAOYSA-N

- AKOS006307849

- EN300-298917

- MFCD11044885

- 2 pound not4-Dichloropyrrolo[2 pound not1-f][1 pound not2 pound not4]triazine

- Z1198307641

- SCHEMBL10258881

- AC-24385

- SY007058

- J-507190

- CS-D0127

- BCP13924

- PB32920

-

- MDL: MFCD11044885

- Renchi: 1S/C6H3Cl2N3/c7-5-4-2-1-3-11(4)10-6(8)9-5/h1-3H

- Clave inchi: BSZGZNRUUJXKKQ-UHFFFAOYSA-N

- Sonrisas: ClC1=NN2C(=CC=C2)C(Cl)=N1

Atributos calculados

- Calidad precisa: 186.970403g/mol

- Carga superficial: 0

- XLogP3: 2.3

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Cuenta de enlace giratorio: 0

- Masa isotópica única: 186.970403g/mol

- Masa isotópica única: 186.970403g/mol

- Superficie del Polo topológico: 30.2Ų

- Recuento de átomos pesados: 11

- Complejidad: 155

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

Propiedades experimentales

- Color / forma: Pale-yellow to Yellow-brown Solid

- Denso: 1.69

- PSA: 30.19000

- Logp: 2.03610

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302;H315;H319;H335

- Declaración de advertencia: P261;P305+P351+P338

- Condiciones de almacenamiento:2-8 °C

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RG827-5g |

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine |

918538-05-3 | 95+% | 5g |

2885.0CNY | 2021-07-12 | |

| abcr | AB284726-1 g |

2,4-Dichloro-pyrrolo[2,1-f][1,2,4]triazine, 97%; . |

918538-05-3 | 97% | 1g |

€158.40 | 2023-05-20 | |

| Enamine | EN300-298917-10.0g |

2,4-dichloropyrrolo[2,1-f][1,2,4]triazine |

918538-05-3 | 95.0% | 10.0g |

$584.0 | 2025-03-19 | |

| eNovation Chemicals LLC | D495391-25G |

2,4-dichloropyrrolo[2,1-f][1,2,4]triazine |

918538-05-3 | 97% | 25g |

$1520 | 2024-05-23 | |

| Ambeed | A218688-10g |

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine |

918538-05-3 | 95% | 10g |

$433.0 | 2025-02-21 | |

| abcr | AB284726-1g |

2,4-Dichloro-pyrrolo[2,1-f][1,2,4]triazine, 97%; . |

918538-05-3 | 97% | 1g |

€128.10 | 2024-06-12 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB17652-0.1g |

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine |

918538-05-3 | 97% | 0.1g |

164.00 | 2021-07-09 | |

| AstaTech | 61317-0.5/G |

2,4-DICHLORO-PYRROLO[2,1-F][1,2,4]TRIAZINE |

918538-05-3 | 97% | 0.5g |

$90 | 2023-09-16 | |

| abcr | AB284726-5 g |

2,4-Dichloro-pyrrolo[2,1-f][1,2,4]triazine, 97%; . |

918538-05-3 | 97% | 5g |

€384.60 | 2023-05-20 | |

| eNovation Chemicals LLC | K08845-1g |

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine |

918538-05-3 | 97% | 1g |

$200 | 2024-06-05 |

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 120 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Thionyl chloride ; 10 min, 150 °C

Referencia

- Preparation of 2-(arylamino)pyrrolo[1,2-f][1,2,4]triazine compounds as HIV reverse transcriptase inhibitors for the treatment of HIV infection, China, , ,

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride Solvents: Toluene ; 20 h, 120 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, cooled

Referencia

- Mechanistic target of rapamycin signaling pathway inhibitors, therapeutic applications, and preparation, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride Solvents: Toluene ; 24 h, 125 °C

Referencia

- Preparation of intermediates of pyrrolotriazine derivatives, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride Solvents: Toluene ; 24 h, 125 °C; 125 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, cooled

Referencia

- Pyrrolotriazines as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride , Phosphorus pentachloride

Referencia

- 2,4-Diaminopyrimidine bicycles for treating cancer, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride Solvents: Toluene ; 24 h, 125 °C

Referencia

- Preparation of heteroaryl derivatives for use in the treatment of JAK-mediated disease, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 24 h, 120 °C; 120 °C → rt

1.2 Solvents: Water ; cooled; 30 min, cooled

1.2 Solvents: Water ; cooled; 30 min, cooled

Referencia

- Design, synthesis, and evaluation of pyrrolo[2,1-f][1,2,4]triazine derivatives as novel hedgehog signaling pathway inhibitors, Bioorganic & Medicinal Chemistry, 2014, 22(4), 1429-1440

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride Solvents: Toluene ; 24 h, rt → 175 °C

Referencia

- Preparation of heteroaryl compounds for treatment of JAK kinase mediated diseases, China, , ,

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 48 h, rt → 120 °C

Referencia

- Preparation of heterocyclic compounds as hedgehog signaling path inhibitors, China, , ,

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride Solvents: Toluene ; 24 h, 125 °C; 125 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, cooled

Referencia

- Preparation of pyrrolotriazine compounds as kinase inhibitors, United States, , ,

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine Solvents: Phosphorus oxychloride ; 24 h, 120 °C

Referencia

- Structure-Based Design and Discovery of Pyridyl-Bearing Fused Bicyclic HIV-1 Inhibitors: Synthesis, Biological Characterization, and Molecular Modeling Studies, Journal of Medicinal Chemistry, 2021, 64(18), 13604-13621

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine Raw materials

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine Preparation Products

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine Literatura relevante

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

918538-05-3 (2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine) Productos relacionados

- 113941-96-1(Pyrido[3,2-d]pyrimidine, 2,4,8-trichloro-)

- 59624-19-0(PYRIDO[3,2-D]-1,2,4-TRIAZOLO[4,3-B]PYRIDAZINE, 6-CHLORO-)

- 607738-99-8(4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid)

- 66173-26-0(Pyrrolo[2,1-f][1,2,4]triazine)

- 200392-93-4(1,2,4-Triazino[5,6-b]quinoxaline, 3-chloro-)

- 746671-39-6(PYRROLO[2,1-F][1,2,4]TRIAZINE, 4-CHLORO-6-TRICYCLO[3.3.1.13,7]DEC-1-YL-)

- 621685-57-2(METHANONE, (4-CHLORO-5-METHYLPYRROLO[2,1-F][1,2,4]TRIAZIN-6-YL)PHENYL-)

- 129815-54-9(Pyridazino[1,6-a]benzimidazole, 2,7-dichloro-)

- 63282-49-5(1,2,4-Benzotriazine, 7-chloro-)

- 851679-51-1(IMIDAZO[5,1-A]PHTHALAZINE, 6-CHLORO-3-METHYL-)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:918538-05-3)2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine

Pureza:99%/99%/99%

Cantidad:5g/10g/25g

Precio ($):207.0/390.0/877.0